3,5-Dichlorothiophenol

説明

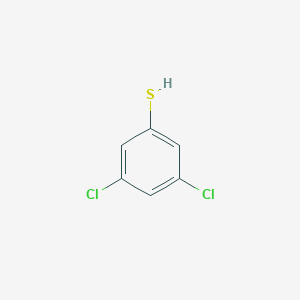

Structure

3D Structure

特性

IUPAC Name |

3,5-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXIPCQPHZMXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371125 | |

| Record name | 3,5-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-94-6 | |

| Record name | 3,5-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17231-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro thiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorothiophenol (CAS: 17231-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and toxicological profile of 3,5-Dichlorothiophenol. Due to the limited availability of published data on its specific biological interactions, this document also presents a hypothetical metabolic pathway based on the known biotransformation of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic thiol that appears as a white to light yellow crystalline powder with a characteristic pungent odor.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17231-94-6 | [1][2] |

| Molecular Formula | C₆H₄Cl₂S | [1][2] |

| Molecular Weight | 179.07 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Odor | Strong, pungent | [1] |

| Melting Point | 62-65 °C | [3] |

| Boiling Point | 270-272 °C | [3] |

| Density | 1.421 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |

| pKa | 5.07 ± 0.11 (Predicted) | [3] |

Synthesis and Purification

Synthesis Protocol: Nucleophilic Aromatic Substitution of 1,3,5-Trichlorobenzene

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 1,3,5-trichlorobenzene with a sulfur source. The following is a generalized experimental protocol based on patent literature.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 1,3,5-trichlorobenzene and a suitable solvent such as diethylene glycol.

-

Addition of Sulfide Reagent: While stirring under an inert nitrogen atmosphere, add an alkali metal sulfide (e.g., sodium sulfide).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150-240 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to protonate the thiolate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by vacuum distillation.

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons would appear as a multiplet or distinct signals in the range of 7.0-7.5 ppm. - The thiol proton (-SH) would likely appear as a singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | - Aromatic carbons would show signals in the region of 120-140 ppm. - The carbon atom bonded to the sulfur (C-S) would be expected around 130-140 ppm. - The carbons bonded to chlorine (C-Cl) would be in a similar region, influenced by the halogen's electronegativity. |

| Mass Spec. | - The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (178 g/mol for the ³⁵Cl isotopes). - Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be prominent, with a characteristic M+2 peak approximately 65% of the M⁺ peak intensity. - Fragmentation may involve the loss of the thiol group (-SH), chlorine atoms (-Cl), or HCl. |

| IR Spec. | - A weak S-H stretching band around 2550-2600 cm⁻¹. - C-S stretching vibration in the range of 600-800 cm⁻¹. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. - C-Cl stretching bands in the 600-800 cm⁻¹ region. |

Reactivity

The reactivity of this compound is primarily dictated by the thiol group and the electron-deficient aromatic ring due to the presence of two chlorine atoms.

-

Nucleophilicity of the Thiol Group: The thiol group can be deprotonated to form a thiolate anion, which is a strong nucleophile. This thiolate can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form thioethers and thioesters, respectively.

-

Electrophilic Aromatic Substitution: The dichlorinated benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. Reactions would require harsh conditions, and substitution would be directed to the positions ortho and para to the thiol group, though significantly hindered.

-

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding disulfide (bis(3,5-dichlorophenyl) disulfide), while stronger oxidizing agents can lead to the formation of sulfonic acids.

Toxicology and Metabolism

The toxicological properties of this compound have not been extensively studied. However, it is classified as a hazardous substance that can cause skin and eye irritation.[1] Prolonged or repeated exposure may lead to more severe health effects.[1]

Direct studies on the metabolic pathways of this compound are not available in the current literature. However, a hypothetical metabolic pathway can be proposed based on the known metabolism of other chlorinated aromatic compounds and thiophenols. The metabolism of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion.

For a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, it has been suggested that hepatic cytochrome P450 (CYP) isozymes, particularly CYP3A, are involved in its biotransformation, which can contribute to hepatotoxicity.[4][5]

Hypothetical Metabolic Pathway:

-

Phase I Metabolism:

-

Oxidation: The thiol group could be oxidized to a sulfenic acid, then a sulfinic acid, and finally a sulfonic acid. The aromatic ring could also undergo hydroxylation, mediated by cytochrome P450 enzymes.

-

Dechlorination: Reductive or oxidative dechlorination may occur, although this is generally a slower process for aromatic chlorides.

-

-

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites or the thiol group itself could be conjugated with glucuronic acid.

-

Sulfation: The hydroxylated metabolites could be sulfated.

-

Glutathione Conjugation: The aromatic ring could potentially undergo conjugation with glutathione, especially if an electrophilic intermediate is formed.

-

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 3,5-Dichlorobenzenethiol | C6H4Cl2S | CID 2736096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 17231-94-6 [amp.chemicalbook.com]

- 4. Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,5-Dichlorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorothiophenol is a halogenated aromatic thiol of significant interest in organic synthesis, serving as a versatile building block for agrochemicals, pharmaceuticals, and specialty polymers. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction engineering, process development, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound, provides detailed experimental protocols for its determination, and offers a visual representation of a standard solubility testing workflow.

While this compound is qualitatively described as being soluble in organic solvents such as ethanol and ether, a thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data.[1] This guide, therefore, aims to empower researchers by providing the methodologies to precisely determine the solubility of this compound in their solvent systems of interest.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂S | [1] |

| Molecular Weight | 179.06 g/mol | TCI |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 62-65 °C | [2][3] |

| pKa | 5.07 ± 0.11 (Predicted) | [3] |

The presence of two chlorine atoms on the benzene ring significantly influences the molecule's polarity and intermolecular interactions, which are key determinants of its solubility.

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimental Solubility of this compound in Organic Solvents at 25 °C (77 °F)

| Organic Solvent | Solvent Polarity (Relative) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | 0.762 | Data to be determined | Data to be determined | |

| Ethanol | 0.654 | Data to be determined | Data to be determined | |

| Isopropanol | 0.546 | Data to be determined | Data to be determined | |

| Acetone | 0.355 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 0.228 | Data to be determined | Data to be determined | |

| Dichloromethane | 0.309 | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | 0.207 | Data to be determined | Data to be determined | |

| Toluene | 0.099 | Data to be determined | Data to be determined | |

| Hexane | 0.009 | Data to be determined | Data to be determined |

Note: Solvent polarity values are provided for context and are based on a normalized scale where water is 1.000.[4]

Experimental Protocols for Solubility Determination

To address the current data gap, two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent are detailed below.

Gravimetric Method

This is a straightforward and reliable method that does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a given organic solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with tight-fitting caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish. This filtration step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

-

Continue drying until a constant weight of the residual solid is achieved.

-

Record the final weight of the evaporating dish containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent sample taken.

-

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate, particularly for compounds that are difficult to analyze gravimetrically or when only small sample volumes are available.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature using HPLC with external standard calibration.

Materials and Equipment:

-

All materials listed for the Gravimetric Method.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes.

-

HPLC-grade solvents for mobile phase and sample dilution.

Procedure:

-

HPLC Method Development (if not already established):

-

Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the Gravimetric Method to prepare and equilibrate a saturated solution of this compound in the solvent of interest.

-

-

Sample Collection and Preparation:

-

Follow step 3 of the Gravimetric Method to collect a filtered sample of the saturated supernatant.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be precisely known.

-

-

HPLC Analysis:

-

Inject the diluted sample solution into the HPLC system and record the peak area for this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in the test solvent.

-

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichlorothiophenol

This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Dichlorothiophenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical constants of this compound, details the experimental methodologies for their determination, and presents a representative synthetic workflow.

Core Physicochemical Data

This compound is a halogenated aromatic thiol compound with applications as an intermediate in the synthesis of various industrial and pharmaceutical products, including pesticides and antibacterial drugs.[1] An accurate understanding of its physical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further chemical synthesis.

The experimentally determined and reported values for the melting and boiling points of this compound are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 62-65 °C | [1][2] |

| Boiling Point | 114 °C | At a reduced pressure of 8 mmHg. |

| 270-272 °C | Presumed at atmospheric pressure. |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination using the Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Thermometer

-

Sample of this compound (in powdered form)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube.[5] The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[5]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (around 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The melting range is recorded as the temperature at which the first signs of melting are observed to the temperature at which the entire sample has liquefied. For a pure substance, this range is typically narrow.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: The small test tube is filled with a few milliliters of the liquid sample. A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.[7]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped within a Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for proper convection.[7][8]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7] Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Synthetic Workflow of this compound

The following diagram illustrates a reported synthetic pathway for the preparation of this compound. The process involves the reaction of a di-substituted benzene derivative with an alkali metal sulfide.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 17231-94-6 [amp.chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chymist.com [chymist.com]

An In-Depth Technical Guide to 3,5-Dichlorothiophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichlorothiophenol, a halogenated aromatic thiol of significant interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, and established synthetic protocols. It is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in chemical literature and databases. Proper identification is crucial for accurate literature searches and procurement. Its IUPAC name is 3,5-Dichlorobenzenethiol.[1]

| Identifier Type | Value |

| IUPAC Name | 3,5-dichlorobenzenethiol[1] |

| Systematic Name | 3,5-Dichlorobenzene-1-thiol[1][2] |

| Common Name | This compound[1][2] |

| CAS Number | 17231-94-6[1][2][3][4][5][6][7][8] |

| EC Number | 625-133-7[1] |

| PubChem CID | 2736096[1] |

| Beilstein Registry Number | 2041184[2][8] |

| MDL Number | MFCD00041423[1][8] |

| Other Synonyms | 3,5-Dichlorobenzenthiol, Dichlorobenzenthiol, 3,5-DICHLOROTHIOPHEN, 3,5-Dichlorothiophenole[2][5] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for experimental design, safety assessments, and predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂S | [1][2][3][4] |

| Molecular Weight | 179.07 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder or solid | [2][3][5][8] |

| Melting Point | 62-65 °C | [2][3][4][5][8] |

| Boiling Point | 270-272 °C | [2][3][5] |

| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [2][3][5] |

| pKa (Predicted) | 5.07 ± 0.11 | [2][5] |

| Flash Point | 270-272 °C | [2][3][5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [3] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| GHS Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P501 | [5] |

Experimental Protocols: Synthesis and Purification

Two primary and reliable methods for the synthesis of this compound are the reduction of 3,5-dichlorobenzenesulfonyl chloride and the Leuckart thiophenol reaction starting from 3,5-dichloroaniline.

Synthesis via Reduction of 3,5-Dichlorobenzenesulfonyl Chloride

This method involves the reduction of the corresponding sulfonyl chloride, which is a common and effective route for preparing thiophenols.

Experimental Workflow:

Caption: Synthesis of this compound via reduction of its sulfonyl chloride.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of concentrated sulfuric acid in water is prepared and cooled to 0-5 °C in an ice-salt bath.

-

Addition of Reactants: 3,5-Dichlorobenzenesulfonyl chloride is added to the cooled acidic solution, followed by the portion-wise addition of zinc dust while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the mixture is stirred at low temperature for an additional hour. The ice bath is then removed, and the reaction mixture is slowly heated to reflux and maintained until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the product is isolated by steam distillation.

-

Extraction: The distillate is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or recrystallization.

Synthesis via the Leuckart Thiophenol Reaction

This classic method provides a route to thiophenols from the corresponding anilines via a diazonium salt intermediate.

Experimental Workflow:

Caption: Leuckart synthesis of this compound from 3,5-dichloroaniline.

Detailed Protocol:

-

Diazotization: 3,5-Dichloroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Xanthate Formation: The cold diazonium salt solution is then slowly added to a pre-cooled aqueous solution of potassium ethyl xanthate. The reaction is stirred at low temperature for a few hours.

-

Hydrolysis: The resulting aryl xanthate is hydrolyzed by heating with a solution of potassium hydroxide in ethanol.

-

Work-up and Acidification: After hydrolysis, the ethanol is removed under reduced pressure. The aqueous residue is washed with an organic solvent to remove any non-phenolic impurities. The aqueous layer is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the thiophenol.

-

Extraction and Purification: The precipitated this compound is extracted into an organic solvent, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation or recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

Detailed Protocol:

-

Solvent Selection: For dichlorinated aromatic compounds, a common recrystallization solvent system is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures. A good starting point would be an ethanol/water or a hexane/ethyl acetate mixture.[9][10]

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot, more polar solvent (e.g., ethanol).

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

-

Crystallization: The less polar solvent (e.g., water or hexane) is added dropwise to the hot solution until turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various organic molecules. The presence of the thiol group allows for a range of transformations, including S-alkylation, S-arylation, and oxidation to disulfides or sulfonic acids. The dichlorinated phenyl ring provides a scaffold that is often found in biologically active compounds.

While specific signaling pathways directly modulated by this compound are not extensively documented, it is a key building block for synthesizing molecules with potential applications in:

-

Pharmaceuticals: The 3,5-dichlorophenylthio moiety is incorporated into various molecular frameworks to develop novel therapeutic agents. It is used in the synthesis of antibacterial and antifungal compounds.[3]

-

Agrochemicals: It is an important intermediate in the manufacturing of certain pesticides and herbicides.[3]

-

Materials Science: Thiophenols are used in the development of self-assembled monolayers and other advanced materials.

The reactivity of the thiol group makes it a useful nucleophile in copper-catalyzed C-S cross-coupling reactions to form diaryl sulfides, which are common structures in many biologically active compounds.[11]

Disclaimer: The experimental protocols provided are based on established chemical principles and literature for similar compounds. These should be adapted and optimized for specific laboratory conditions and performed with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. 3,5-Dichlorobenzenethiol | C6H4Cl2S | CID 2736096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 17231-94-6 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3,5-Dichlorobenzenethiol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 17231-94-6 [amp.chemicalbook.com]

- 6. 3,5-Dichlorobenzenethiol | 17231-94-6 | TCI AMERICA [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. 3,5-Dichlorobenzenethiol | 17231-94-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. reddit.com [reddit.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Electronic Effects of Chlorine Atoms in 3,5-Dichlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the two chlorine atoms in 3,5-Dichlorothiophenol. A fundamental understanding of these effects is crucial for predicting the molecule's reactivity and its potential applications in medicinal chemistry and materials science. This document outlines the inductive and resonance effects of the chlorine substituents, their influence on the compound's acidity and nucleophilicity, and its characteristic spectroscopic signatures. Detailed, representative experimental protocols for synthesis and characterization are also provided.

Introduction

This compound is an organosulfur compound featuring a benzene ring substituted with a thiol group and two chlorine atoms at the meta positions relative to the thiol. The electronic properties of this molecule are significantly influenced by the interplay between the electron-donating thiol group and the electron-withdrawing chlorine atoms. These properties dictate its chemical behavior, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Electronic Effects of Chlorine Substituents

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This is known as a negative inductive effect.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This is a positive resonance effect.

In the case of this compound, the chlorine atoms are in the meta position relative to the thiol group. At this position, the resonance effect is minimal, and the electron-withdrawing inductive effect is the dominant electronic influence. This is a key factor in determining the molecule's overall reactivity.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound.[1][2] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing power of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiophenols

Substituted thiophenols are a class of organosulfur compounds that play a pivotal role in medicinal chemistry and drug development.[1][2][3] Their unique chemical properties, including acidity, lipophilicity, and redox activity, make them valuable pharmacophores and versatile intermediates in the synthesis of a wide range of therapeutic agents.[3][4] This guide provides a comprehensive overview of the key physicochemical properties of substituted thiophenols, methods for their determination, and their relevance in biological systems.

Acidity (pKa)

The acidity of the thiol group (-SH) is a critical determinant of a molecule's behavior in a biological environment, influencing its ionization state, solubility, and interaction with biological targets. Thiophenol is significantly more acidic than phenol, with a pKa of approximately 6.6 compared to phenol's 9.9.[5] This increased acidity is due to the weaker S-H bond and the ability of the larger sulfur atom to better stabilize the resulting thiophenolate anion.

The pKa of substituted thiophenols is modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN) increase acidity (lower pKa) by stabilizing the negative charge of the thiophenolate anion through resonance or inductive effects. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity (higher pKa).

Table 1: pKa Values of Selected Substituted Thiophenols

| Substituent | Position | pKa |

| H | - | 6.62[5] |

| 4-CH₃ | para | 6.82 |

| 4-OCH₃ | para | 6.88 |

| 4-Cl | para | 6.04 |

| 4-NO₂ | para | 4.58 |

| 2,6-di-tert-butyl | ortho | >11 |

Note: Values are approximate and can vary based on experimental conditions.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiophenol.[6][7]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., Britton-Robinson buffer) covering a wide pH range (e.g., pH 2 to 12).[7]

-

Sample Preparation: Prepare a stock solution of the substituted thiophenol in a suitable solvent (e.g., DMSO if solubility is an issue).[6] Add a small aliquot of the stock solution to each buffer solution to a final constant concentration (e.g., 1.0 mmol L⁻¹).[7]

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each solution at different pH values using a diode array spectrophotometer.[7]

-

Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (ArSH) and basic (ArS⁻) species. Plot the absorbance at one of these wavelengths against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design. It describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase, providing insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9]

Table 2: Predicted logP Values of Selected Substituted Thiophenols

| Substituent | Position | Predicted logP |

| H | - | 2.52 |

| 4-CH₃ | para | 3.03 |

| 4-OCH₃ | para | 2.65 |

| 4-Cl | para | 3.21 |

| 4-NO₂ | para | 2.60 |

| 4-NH₂ | para | 1.63 |

Note: These are computationally predicted values and may differ from experimentally determined values.

Experimental Protocol: logP Determination by the Shake-Flask Method

This is the traditional and most reliable method for measuring logP.[9]

-

Phase Preparation: Use n-octanol as the nonpolar phase and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) as the polar phase. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.[10]

-

Partitioning: Dissolve a precisely weighed amount of the substituted thiophenol in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask.

-

Equilibration: Shake the flask for a sufficient time to allow the compound to reach equilibrium between the two phases (e.g., 24 hours).[10]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Reactivity and Redox Properties

The thiol group is highly reactive and susceptible to oxidation. Thiophenols can be easily oxidized to form diphenyl disulfides, a reaction that is often reversible.[5] This redox activity is central to their function as antioxidants and their role in redox signaling pathways.[11][12]

Antioxidant Activity: Substituted thiophenols can act as potent radical scavengers by donating a hydrogen atom from the thiol group to neutralize free radicals.[11][13] Their antioxidant efficacy can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][13]

Table 3: Antioxidant Activity of Phenol and Thiophenol Analogs (Trolox Equivalents)

| Compound | DPPH Assay | ABTS Assay |

| Phenol | ~1.2 | ~1.5 |

| Thiophenol | ~0.8 | ~0.9 |

| 4-Methoxyphenol | ~2.5 | ~2.0 |

| 4-Methoxythiophenol | ~1.5 | ~1.8 |

Note: Data is illustrative, showing general trends where phenols often exhibit higher activity in these specific assays.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a microplate well or cuvette, mix the DPPH solution with various concentrations of the test compound (substituted thiophenol).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity. The results can be expressed as an IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) or as Trolox equivalents.[13]

Predictive Modeling and Synthesis Workflows

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are computational tools used to predict the physicochemical properties and biological activities of compounds based on their molecular structure.[14][15] These models are instrumental in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis.

Caption: A generalized workflow for developing a QSAR model.

General Synthetic Workflow

Substituted thiophenols can be synthesized through various methods. A common approach involves the reduction of the corresponding benzenesulfonyl chloride.[5] Another versatile method is the Newman-Kwart rearrangement.[5]

Caption: Synthesis of thiophenols via the Newman-Kwart rearrangement.

Role in Redox Signaling Pathways

In biological systems, cellular functions are intricately regulated by redox signaling, where reactive oxygen species (ROS) act as signaling molecules.[16] Thiols, particularly the cysteine residues in proteins and low-molecular-weight thiols like glutathione, are key players in these pathways.[17] They act as "redox switches" by undergoing reversible oxidation (e.g., to disulfides), which can alter protein structure and function, thereby modulating signal transduction.[16][17] Substituted thiophenols, as exogenous thiol-containing compounds, can influence these pathways, which is relevant to their therapeutic effects.

Caption: Reversible oxidation of protein thiols as a switch in signaling.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review | Bentham Science [eurekaselect.com]

- 5. Thiophenol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. agilent.com [agilent.com]

- 11. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. QSAR model for predicting radical scavenging activity of di(hetero)arylamines derivatives of benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular thiols and redox-regulated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stench and Odor Profile of 3,5-Dichlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiophenols are a class of organosulfur compounds recognized for their potent and often unpleasant odors. Among these, 3,5-Dichlorothiophenol presents a significant interest due to its industrial applications and the characteristic "stench" associated with it. This technical guide provides a comprehensive overview of the current understanding of the odor profile of this compound and related compounds. It outlines detailed experimental protocols for sensory and instrumental analysis of its odor, summarizes available quantitative data for analogous sulfur compounds, and describes the known olfactory signaling pathways involved in the perception of thiophenols. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar aromatic thiols.

Introduction to the Odor Profile of this compound

Quantitative Odor Data for Structurally Related Sulfur Compounds

To provide a comparative context for the potential odor potency of this compound, the following table summarizes the odor detection thresholds for a range of sulfur-containing compounds. It is important to note that sulfur compounds are known for their extremely low odor thresholds.

| Compound Name | CAS Number | Odor Threshold (ppm) | Odor Descriptors |

| Hydrogen Sulfide | 7783-06-4 | 0.0005 - 0.01 | Rotten eggs |

| Thiophenol | 108-98-5 | 0.00006 | Repulsive, penetrating, garlic-like |

| Methyl Mercaptan | 74-93-1 | 0.002 | Rotten cabbage |

| Ethyl Mercaptan | 75-08-1 | 0.0001 | Leeks, onions, garlic |

| Dimethyl Sulfide | 75-18-3 | 0.003 | Wild radish, cooked cabbage |

| Allyl Mercaptan | 870-23-5 | 0.00005 | Garlic |

This table is a compilation of data from various sources and is intended for comparative purposes only.

Experimental Protocols for Odor Profile Determination

A comprehensive evaluation of the odor profile of a compound like this compound requires a combination of sensory and instrumental analysis. The following protocols are based on established methodologies for the assessment of potent odorants.

Sensory Analysis: Determination of Odor Detection Threshold

The odor detection threshold is determined using a trained sensory panel and a standardized olfactometry method, such as the ascending method of limits.

Objective: To determine the lowest concentration of this compound that is detectable by a human sensory panel.

Materials:

-

This compound (high purity)

-

Odor-free solvent (e.g., diethyl phthalate or mineral oil)

-

Glass olfactometer or sniffing bottles

-

Trained sensory panel (8-12 members)

-

Controlled environment (odor-free, constant temperature and humidity)

Procedure:

-

Panelist Selection and Training: Panelists are screened for olfactory acuity and trained to recognize and describe various standard odorants.

-

Sample Preparation: A series of dilutions of this compound in the odor-free solvent is prepared in ascending concentrations.

-

Presentation: Samples are presented to the panelists in a randomized and blinded manner, typically using a three-alternative forced-choice (3-AFC) method, where two blanks (solvent only) and one sample are presented.

-

Evaluation: Panelists are instructed to identify the bottle that has a different odor from the other two.

-

Threshold Determination: The individual odor threshold is the lowest concentration at which a panelist can reliably detect the odor. The group's odor threshold is typically calculated as the geometric mean of the individual thresholds.

Instrumental and Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify the specific compounds responsible for an odor.

Objective: To identify and characterize the specific odor notes of this compound.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

-

Solution of this compound in a suitable solvent

-

Trained sensory panel

Procedure:

-

Injection and Separation: A sample of the this compound solution is injected into the GC, where it is vaporized and its components are separated based on their boiling points and affinity for the chromatographic column.

-

Detection: The effluent from the GC column is split between the MS detector and the olfactometry port. The MS provides chemical identification of the eluting compounds.

-

Olfactory Evaluation: A panelist sniffs the effluent from the olfactometry port and provides a description of the perceived odor and its intensity in real-time.

-

Data Analysis: The retention times of the odor events are correlated with the peaks from the MS detector to identify the compound responsible for each specific odor note.

Caption: Workflow for determining the odor profile of a thiophenol.

Olfactory Signaling Pathway for Thiophenols

The perception of odors is initiated by the binding of odorant molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. For some low-molecular-weight thiols, the human olfactory receptor OR2T11 has been identified as a key receptor. The sensitivity of this receptor to thiols can be significantly enhanced by the presence of copper ions, suggesting a metallo-olfaction mechanism.

The general signaling cascade following receptor activation is as follows:

-

Binding: The odorant molecule (e.g., a thiophenol) binds to a specific OR.

-

G-protein Activation: This binding event activates a coupled G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺).

-

Depolarization: The influx of positive ions depolarizes the neuron's membrane, generating an action potential.

-

Signal Transmission: The action potential is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific odor.

Caption: Simplified diagram of the olfactory signal transduction cascade.

Conclusion

While the specific odor profile of this compound remains to be quantitatively characterized, this guide provides a robust framework for its investigation. Based on the known properties of thiophenols, it is anticipated to be a potent odorant with a low detection threshold. The detailed experimental protocols outlined herein offer a systematic approach for researchers to determine its precise odor characteristics. Furthermore, the elucidation of the role of specific olfactory receptors, such as OR2T11, in the detection of thiols provides a basis for understanding the molecular mechanisms underlying its perception. Further research is warranted to generate specific quantitative data for this compound to enhance safety protocols and to better predict its sensory impact in various scientific and industrial contexts.

An In-depth Technical Guide to the Safe Handling and Storage of 3,5-Dichlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3,5-Dichlorothiophenol (CAS No. 17231-94-6), a compound utilized in various chemical syntheses, including as an intermediate for pesticides and pharmaceuticals.[1] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C6H4Cl2S | [1][2] |

| Molecular Weight | 179.07 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or solid.[1][2][3] | [1][2][3] |

| Odor | Strong, pungent, stench.[1][2][3] | [1][2][3] |

| Melting Point | 62-65 °C | [2][3] |

| Boiling Point | 270-272 °C | [2][3] |

| Flash Point | 97.9 °C | [1] |

| Density | 1.421 g/cm³ (Predicted) | [2][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | [1] |

| pKa | 5.07 ± 0.11 (Predicted) | [2][3] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and must be handled with appropriate caution.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Risk and Safety Statements:

-

Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin).[3]

-

Safety Statements: 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing).[3]

| Hazard Class | Category |

| Acute toxicity, oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

The toxicological properties of this compound have not been fully investigated.

Experimental Protocols

While specific, detailed experimental protocols for determining the safety of this compound are not publicly available in the provided search results, the hazard classifications are derived from standardized tests. The methodologies for these tests are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development) and are standard practice in the chemical industry.

General Methodologies for Safety Evaluation:

-

Acute Oral Toxicity (as per OECD TG 420, 423, or 425): This involves the administration of the substance to fasted animals in a single dose. Observations of effects and mortality are recorded over a set period to determine the LD50 value.

-

Skin Irritation/Corrosion (as per OECD TG 404): A small amount of the substance is applied to the skin of a test animal. The site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

-

Eye Irritation/Corrosion (as per OECD TG 405): A small amount of the substance is applied to one eye of a test animal. The eye is observed for effects on the cornea, iris, and conjunctiva.

-

In Vitro Methods: Increasingly, in vitro methods using reconstructed human epidermis (RhE) models are used to assess skin and eye irritation to reduce animal testing.

The workflow for chemical hazard assessment and subsequent handling protocol development is illustrated below.

References

3,5-Dichlorothiophenol: A Comprehensive Technical Guide for Researchers

An in-depth examination of the material safety data, experimental protocols, and hazard classifications for 3,5-Dichlorothiophenol, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a detailed overview of this compound (CAS No. 17231-94-6), a halogenated aromatic thiol utilized as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. This document consolidates critical safety information, physical and chemical properties, and standardized experimental methodologies to ensure safe handling and informed application in a laboratory setting.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate safety precautions must be observed during its handling and use. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards associated with this compound.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 |

| Warning | H335: May cause respiratory irritation.[2][3] |

Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in the safety data sheets provided by suppliers. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[3]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its proper storage, handling, and use in experimental settings.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂S |

| Molecular Weight | 179.07 g/mol |

| Appearance | White to yellow crystalline powder or solid.[3][4] |

| Melting Point | 62-65 °C (lit.).[3][4] |

| Boiling Point | 270-272 °C |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) |

| pKa | 5.07 ± 0.11 (Predicted) |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether.[4][5] |

Experimental Protocols

The data presented in this guide are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability across different laboratories.

Determination of Melting Point (OECD TG 102)

The melting point of this compound is determined using the capillary method. A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point.

Acute Oral Toxicity (OECD TG 423)

The acute oral toxicity, expressed as the LD50 (the dose at which 50% of the test animals are expected to die), is determined by a stepwise procedure. A small group of animals is dosed at a defined level. The outcome of this initial dose determines the subsequent dose for the next group of animals. This process is repeated until the criteria for determining the LD50 are met. This method is designed to minimize the number of animals required.

Logical and Experimental Workflows

To ensure safety and consistency in the laboratory, standardized workflows for handling and in case of accidental exposure are critical.

Caption: GHS Hazard Classification Workflow.

Caption: Safe Handling Workflow for this compound.

Caption: First Aid Workflow for Exposure to this compound.

Toxicological Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3] The primary routes of exposure are through ingestion, skin contact, eye contact, and inhalation. Chronic exposure information is limited, and it is recommended to minimize exposure.

Storage and Disposal

Proper storage and disposal of this compound are crucial to prevent accidents and environmental contamination.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be treated as hazardous.

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research setting. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new experimental work. Always refer to the most current Safety Data Sheet provided by the supplier for complete and detailed information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dichlorothiophenol from 1,3,5-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dichlorothiophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a nucleophilic aromatic substitution reaction, starting from the readily available 1,3,5-trichlorobenzene. This method offers a high-yield pathway to the desired product. The protocol herein describes the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of this compound.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of various biologically active molecules. Its synthesis from 1,3,5-trichlorobenzene is an efficient method that proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. In this reaction, a sulfur nucleophile displaces a chloride ion on the aromatic ring. This application note details a robust protocol based on the reaction of 1,3,5-trichlorobenzene with an alkali metal sulfide.

Reaction Scheme

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1,3,5-Trichlorobenzene | N/A |

| Reagent | Sodium Sulfide (Na2S) | N/A |

| Solvent | Diethylene Glycol | [1] |

| Reaction Temperature | 150-240 °C | [1] |

| Reported Yield | ≥70% | [1] |

| Melting Point of Product | 62-65 °C | [2] |

| Appearance of Product | White crystalline powder | [2] |

Experimental Protocol

Materials:

-

1,3,5-Trichlorobenzene (C₆H₃Cl₃)

-

Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)

-

Diethylene glycol

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3,5-trichlorobenzene and diethylene glycol.

-

Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation of the thiophenol product.[1]

-

Reagent Addition: While stirring, add sodium sulfide to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 150 °C and 240 °C.[1] The optimal temperature may need to be determined empirically, starting at the lower end of the range and monitoring the reaction progress by thin-layer chromatography (TLC). Maintain the reaction at the selected temperature for several hours until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-cold water.

-

Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is acidic. This step protonates the thiolate to form the thiophenol.

-

The crude this compound may precipitate as a solid or an oil.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

-

-

Characterization:

-

Determine the melting point of the purified product. The literature value is 62-65 °C.[2]

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

1,3,5-Trichlorobenzene is a toxic and environmentally hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. The reaction and work-up should be performed in a well-ventilated fume hood.

-

Diethylene glycol has moderate toxicity. Avoid skin contact and inhalation.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound from 1,3,5-trichlorobenzene. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The resulting product is of high purity and can be used in a variety of downstream applications in drug discovery and materials science.

References

Application Notes and Protocols for the Preparation of Thiophenols from Aryl Halides and Sulfur

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophenols are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their preparation from readily available aryl halides and elemental sulfur represents a direct and atom-economical approach. This document provides detailed application notes and experimental protocols for the synthesis of thiophenols, focusing on copper-catalyzed methodologies. The procedures outlined are robust and tolerate a variety of functional groups, making them suitable for diverse research and development applications.

Overview of Synthetic Methodologies

The direct synthesis of thiophenols from aryl halides and elemental sulfur typically involves a two-step process:

-

C-S Bond Formation: A copper-catalyzed coupling of an aryl halide (predominantly aryl iodides) with elemental sulfur to form a diaryl disulfide or a related sulfur-containing intermediate.

-

Reduction: The in-situ or subsequent reduction of the intermediate to the desired thiophenol.

Commonly employed catalysts include copper(I) iodide (CuI) and CuI-nanoparticles. The choice of catalyst, base, solvent, and reducing agent can be tailored to the specific substrate and desired scale of the reaction.

Key Advantages of the Described Methods

-

Readily Available Starting Materials: Utilizes inexpensive and abundant elemental sulfur and commercially available aryl halides.

-

Good Functional Group Tolerance: The methods are compatible with a wide range of functional groups, including methoxy, hydroxyl, carboxylate, and keto groups.

-

High Yields: Generally provides good to excellent yields of the desired thiophenols.

-

Scalability: The procedures can be adapted for both small-scale synthesis and larger-scale production.

Experimental Protocols

Protocol 1: Copper(I) Iodide-Catalyzed Synthesis of Thiophenols

This protocol details a general and efficient method for the synthesis of aryl thiols from aryl iodides using a CuI catalyst.

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI; 0.1 mmol, 19 mg)

-

Elemental sulfur (S₈; 3.0 mmol, 96 mg)

-

Potassium carbonate (K₂CO₃; 2.0 mmol, 276 mg)

-

Anhydrous N,N-dimethylformamide (DMF; 2.0 mL)

-

Sodium borohydride (NaBH₄; 3.0 mmol, 113 mg) or Triphenylphosphine (PPh₃; 3.0 mmol, 787 mg)

-

Hydrochloric acid (3 N)

-

Sodium hydroxide (20%)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube

-

Magnetic stirrer

-

Ice-water bath

Procedure:

-

To an oven-dried Schlenk tube, add CuI (19 mg, 0.1 mmol), the aryl iodide (1.0 mmol), sulfur powder (96 mg, 3.0 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous DMF (2.0 mL) to the tube via syringe.

-

Stir the reaction mixture at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the aryl iodide is completely consumed.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reduction Step:

-

Using Sodium Borohydride: Carefully add NaBH₄ (113 mg, 3.0 mmol) in portions to the cooled reaction mixture.

-

Using Triphenylphosphine: For substrates sensitive to NaBH₄, add PPh₃ (787 mg, 3.0 mmol), dioxane (3 mL), water (1 mL), and concentrated HCl (0.2 mL).

-

-

Allow the mixture to warm to room temperature and stir for 5 hours at 40 °C.

-

Work-up:

-

Quench the reaction by the slow addition of 3 N HCl (2 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with 20% NaOH solution (2 x 10 mL).

-

Separate the aqueous layer, wash it with ethyl acetate, and then acidify with concentrated HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the final organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Copper(I) Iodide Nanoparticle-Catalyzed Synthesis of Thiophenols

This protocol utilizes CuI nanoparticles as a catalyst, often in an aqueous medium, providing a more environmentally friendly approach.

Materials:

-

Aryl halide (1.0 mmol)

-

CuI nanoparticles (1.5 mol % Cu)

-

Sulfur powder (1.5 mmol, 48 mg)

-

Tetra-n-butylammonium hydroxide (n-Bu₄NOH; 3.0 equiv)

-

Water

-

Zinc powder (Zn)

-

Hydrochloric acid (HCl)

-

Reaction vial

Procedure:

-

In a reaction vial, combine the aryl halide (1.0 mmol), CuI nanoparticles (1.5 mol % Cu), and sulfur powder (48 mg, 1.5 mmol).

-

Add water and n-Bu₄NOH (3.0 equiv).

-

Seal the vial and stir the mixture vigorously at the appropriate temperature (e.g., 60 °C for aryl iodides, 80 °C for aryl bromides) for 24-48 hours.

-

After the coupling reaction is complete, add Zn powder and HCl to the reaction mixture to perform the reduction of the disulfide intermediate.

-

Monitor the reduction by TLC.

-

Upon completion, extract the product with an appropriate organic solvent, wash with brine, and dry over an anhydrous sulfate salt.

-

Remove the solvent under reduced pressure to obtain the thiophenol product.

Data Presentation

The following tables summarize the yields of various substituted thiophenols prepared using the CuI-catalyzed method.

Table 1: Synthesis of Substituted Thiophenols from Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxythiophenol | 95 |

| 2 | 2-Iodoanisole | 2-Methoxythiophenol | 92 |

| 3 | 1-Iodo-4-methylbenzene | 4-Methylthiophenol | 93 |

| 4 | 1-Iodo-3,5-dimethylbenzene | 3,5-Dimethylthiophenol | 91 |

| 5 | 4-Iodobiphenyl | Biphenyl-4-thiol | 90 |

| 6 | 1-Iodo-4-fluorobenzene | 4-Fluorothiophenol | 88 |

| 7 | 1-Bromo-4-iodobenzene | 4-Bromothiophenol | 85 |

| 8 | Methyl 4-iodobenzoate | 4-Mercaptobenzoic acid methyl ester | 89 |

| 9 | 1-(4-Iodophenyl)ethanone | 1-(4-Mercaptophenyl)ethanone | 87 |

| 10 | 4-Iodonitrobenzene | 4-Nitrothiophenol | 78 |

Yields are for isolated products after purification.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates a plausible mechanism for the CuI-catalyzed coupling of aryl iodides with elemental sulfur. The reaction is thought to proceed through the formation of copper polysulfides, followed by oxidative addition of the aryl iodide and subsequent reductive elimination.

Caption: Proposed mechanism for CuI-catalyzed synthesis of diaryl disulfides.

Experimental Workflow

This diagram outlines the general workflow for the preparation of thiophenols from aryl halides and sulfur.

Caption: General experimental workflow for thiophenol synthesis.

Application Notes and Protocols: Copper-Catalyzed Synthesis of 3,5-Dichlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract